molecular formula C22H21BrN4O B2442700 7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-20-2

7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2442700
CAS No.: 477231-20-2
M. Wt: 437.341
InChI Key: ZMHDZBQKGUSROO-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H21BrN4O and its molecular weight is 437.341. The purity is usually 95%.
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Properties

IUPAC Name

7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O/c1-28-13-5-12-24-21-20-19(16-6-3-2-4-7-16)14-27(22(20)26-15-25-21)18-10-8-17(23)9-11-18/h2-4,6-11,14-15H,5,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHDZBQKGUSROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The compound functions primarily as an inhibitor of protein kinases, particularly targeting the phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB/Akt) pathways. These pathways are crucial for cell proliferation, survival, and metabolism. Dysregulation of these pathways is often implicated in various cancers, making them attractive targets for therapeutic intervention.

Key Features:

  • Selectivity : The compound exhibits selectivity for PKB over other kinases like PKA, which is critical for minimizing off-target effects.
  • Inhibition Potency : It has been reported to have nanomolar inhibition potency against PKB, making it a strong candidate for further development in cancer therapy.

Biological Activity

Research indicates that this compound demonstrates significant anti-cancer properties through various mechanisms:

  • Inhibition of Tumor Growth : In vivo studies have shown that derivatives of this compound can inhibit tumor growth in human xenograft models. For instance, modifications to the basic structure have led to enhanced oral bioavailability and reduced clearance rates in vivo, allowing for sustained therapeutic effects .
  • Cellular Assays : In cellular models, the compound has been shown to modulate biomarkers associated with the PI3K-PKB-mTOR signaling pathway. These include downstream effects such as inhibition of cell cycle progression and promotion of apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies also suggest that related pyrrolopyrimidine derivatives exhibit antioxidant and anti-inflammatory properties, which could contribute to their overall efficacy in treating cancer by mitigating tumor-associated inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Tumor Growth InhibitionSignificant reduction in tumor size in xenograft models
PKB InhibitionNanomolar IC50 values against PKB
Anti-inflammatoryReduction in inflammatory markers in vitro

Case Studies

  • In Vivo Efficacy : A study demonstrated that a modified version of this compound significantly inhibited the growth of prostate cancer xenografts in mice. The treatment resulted in a marked decrease in tumor volume compared to controls, showcasing its potential as a therapeutic agent .
  • Cellular Mechanism Exploration : Research involving cell lines treated with this compound revealed alterations in key signaling pathways associated with cell survival and proliferation. Notably, there was a reduction in phosphorylated AKT levels, indicating effective inhibition of the PI3K/AKT pathway .

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